molecular formula C10H10ClN3O2 B3072439 4-(2-Chloropyridine-3-carbonyl)piperazin-2-one CAS No. 1016743-92-2

4-(2-Chloropyridine-3-carbonyl)piperazin-2-one

Cat. No.: B3072439
CAS No.: 1016743-92-2
M. Wt: 239.66 g/mol
InChI Key: ZSVPFZUFQVERFQ-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a chloropyridine moiety attached to a piperazinone ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloropyridine-3-carbonyl)piperazin-2-one typically involves the reaction of 2-chloropyridine-3-carbonyl chloride with piperazine under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time . Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-Chloropyridine-3-carbonyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of various biological pathways . The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chloropyridine-3-carbonyl)piperazin-2-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its chloropyridine moiety and piperazinone ring make it a versatile intermediate in the synthesis of various compounds, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-(2-chloropyridine-3-carbonyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2/c11-9-7(2-1-3-13-9)10(16)14-5-4-12-8(15)6-14/h1-3H,4-6H2,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVPFZUFQVERFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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